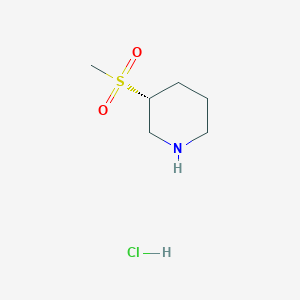

(3R)-3-methanesulfonylpiperidine hydrochloride

Vue d'ensemble

Description

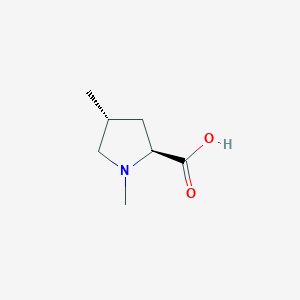

“(3R)-3-methanesulfonylpiperidine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2S . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C6H14ClNO2S . For a detailed view of the structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 199.69886 . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique

Antitumor Potential

Research has demonstrated the potential antitumor properties of methanesulfonanilides, compounds related to "(3R)-3-methanesulfonylpiperidine hydrochloride". Studies have shown that certain derivatives exhibit significant biological activity, suggesting their utility in cancer treatment. The structure-activity relationships of these compounds have been extensively investigated to enhance their antileukemic properties, with specific modifications to the molecular structure resulting in variations in activity (Cain & Atwell, 1975); (Cain & Atwell, 1976).

Chemical Transformations and Synthesis

Methanesulfonyl derivatives, similar to "this compound", have been the subject of numerous synthetic studies. These compounds are valuable intermediates in organic synthesis, leading to a variety of functionalized molecules. For instance, the conversion of α-amino alcohol methanesulfonates into sodium β-amino alkanesulfonates has been explored, showcasing a novel synthetic route to amino alkanesulfonic acids from chiral amino alcohols, which are significant in the development of pharmaceuticals and fine chemicals (Xu, 2002).

Environmental Chemistry and Atmospheric Studies

In the field of environmental chemistry, the oxidation reactions of methanesulfinic acid, a related compound, have been studied to understand its behavior and transformation in the atmosphere. These reactions are crucial for comprehending the lifecycle of sulfur-containing compounds in the environment and their implications for atmospheric chemistry and climate. The interaction of methanesulfinic acid with hydroxyl radicals, leading to the formation of methanesulfonic acid, highlights the complex chemical processes occurring in the atmosphere (Flyunt et al., 2001).

Pharmacological Research

The pharmacological activities of methanesulfonanilide derivatives, which share functional groups with "this compound", have been investigated for their potential as antiarrhythmic agents. These studies have revealed the electrophysiologic and inotropic effects of these compounds on cardiac function, providing insights into their therapeutic potential and mechanism of action in cardiovascular diseases (Wallace et al., 1991).

Electrochemical Studies

Electrochemical research has explored the behavior of methanesulfonic acid (MSA) in various electrolyte solutions, including its role in the electrochemical activity of redox reactions. These studies contribute to the development of energy storage systems, such as redox flow batteries, and enhance our understanding of the electrochemical properties of MSA and its derivatives (Nikiforidis & Daoud, 2014).

Propriétés

IUPAC Name |

(3R)-3-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKRLRBGARQIK-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B3113270.png)

![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)